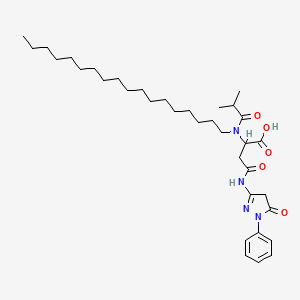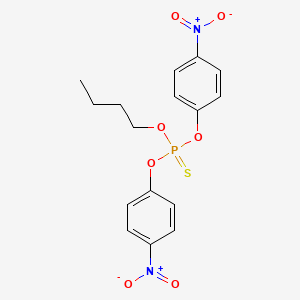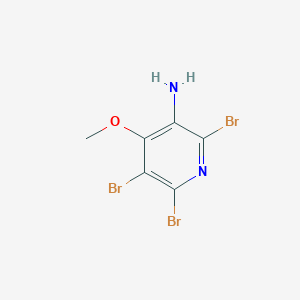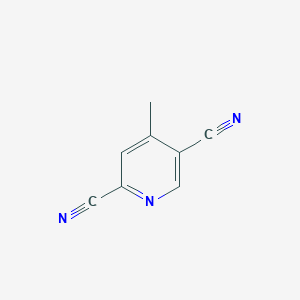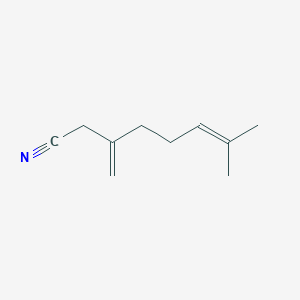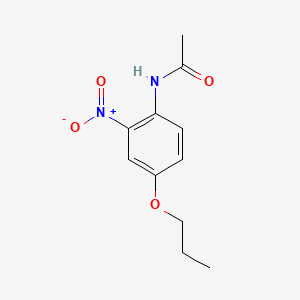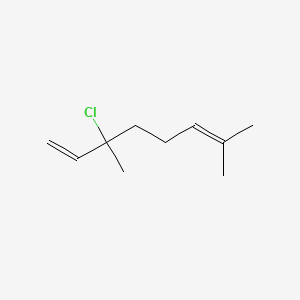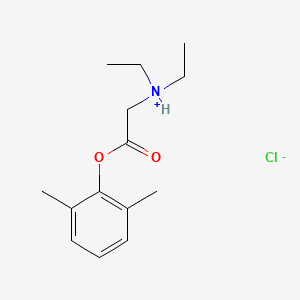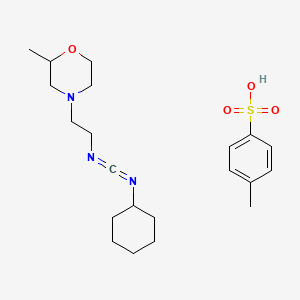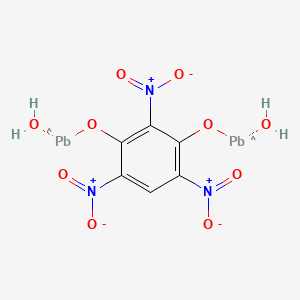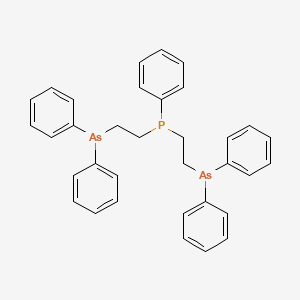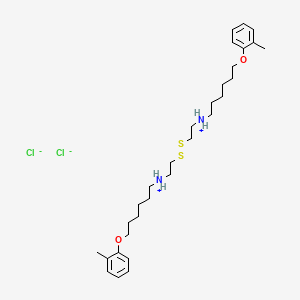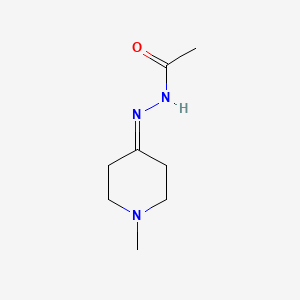![molecular formula C18H15INO4- B13746613 7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate CAS No. 380631-18-5](/img/structure/B13746613.png)
7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is a complex heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
The synthesis of 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- typically involves multi-component reactions. One common method involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile using an ionic liquid such as [bmim]BF4 at 80°C . Another approach includes a two-step process where intermediate Knoevenagel products are synthesized and subsequently reacted with 4-hydroxy-6-methyl-2(1H)-pyridone in refluxing methanol in the presence of triethylamine . Industrial production methods may involve similar multi-component reactions but optimized for larger scale synthesis.
Chemical Reactions Analysis
2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes involved in DNA repair, such as PARP-1, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . The compound’s fluorescent properties are attributed to its unique structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar compounds include other pyrano-pyridine derivatives such as pyrano[2,3-d]pyrimidine-2,4-dione and pyrano[3,2-c]quinolones . Compared to these, 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is unique due to its specific substituents, which confer distinct biological activities and fluorescent properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
380631-18-5 |
|---|---|
Molecular Formula |
C18H15INO4- |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
7-tert-butyl-3-iodo-2,5-dioxo-6-phenylpyrano[3,2-c]pyridin-4-olate |
InChI |
InChI=1S/C18H16INO4/c1-18(2,3)12-9-11-13(15(21)14(19)17(23)24-11)16(22)20(12)10-7-5-4-6-8-10/h4-9,21H,1-3H3/p-1 |
InChI Key |
VUDJPWWRTACYSY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C(C(=O)O2)I)[O-])C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



